molecular formula C11H13NO2 B2468143 1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 923676-77-1

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2468143
CAS No.: 923676-77-1
M. Wt: 191.23
InChI Key: PFUNBEQTYUMLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a hydroxyphenyl group and two methyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with a suitable azetidinone precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl ketone or aldehyde derivatives.

    Reduction: Formation of 3-hydroxyphenyl amine derivatives.

    Substitution: Formation of halogenated or alkylated azetidinone derivatives.

Scientific Research Applications

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxyacetophenone: A related compound with a similar hydroxyphenyl group but lacking the azetidinone ring.

    1-(3-hydroxyphenyl)ethanone: Another similar compound with a hydroxyphenyl group and an ethanone moiety instead of the azetidinone ring.

Uniqueness

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and biological properties. The combination of the hydroxyphenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-12(10(11)14)8-4-3-5-9(13)6-8/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUNBEQTYUMLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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